N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
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Overview
Description
N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the thiadiazole intermediate.
Formation of the Benzamide Group: The final step involves the acylation of the thiadiazole derivative with an appropriate acyl chloride or anhydride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infections.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division, which can lead to cell death or growth inhibition.
Comparison with Similar Compounds
N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-ethyl-N-(4-methoxyphenyl)amine: This compound shares the methoxyphenyl group but lacks the thiadiazole ring, resulting in different chemical properties and applications.
N-ethyl-N’-(4-methoxyphenyl)thiourea:
5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles: These compounds have similar methoxyphenyl groups but different core structures, affecting their biological activities and applications.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C19H19N3O2S/c1-4-22(18(23)15-7-5-13(2)6-8-15)19-21-20-17(25-19)14-9-11-16(24-3)12-10-14/h5-12H,4H2,1-3H3 |
InChI Key |
GSMIHPYVKHXYFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NN=C(S1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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